molecular formula C8H11NO2 B1356474 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde CAS No. 573720-38-4

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1356474
CAS RN: 573720-38-4
M. Wt: 153.18 g/mol
InChI Key: MYCMSSGQDMWPFX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde (MEPC) is a chemical compound used in scientific research for its unique properties. It is a heterocyclic compound that contains both a pyrrole and an aldehyde functional group. MEPC has been synthesized using various methods and has shown promising results in various scientific research applications.

Scientific Research Applications

Structural Analysis and Properties

  • Structural Stability : Studies on pyrrole-2-carbaldehydes, including derivatives like 3-methoxypyrrole-2-carbaldehyde, indicate that these compounds show minimal structural distortion regardless of the electronic properties of the substituents (Despinoy et al., 1998).

Synthesis and Chemical Transformations

  • Synthesis of Fluoropyrroles : Efficient methods have been developed for synthesizing various fluorinated pyrroles, which are structurally related to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde (Surmont et al., 2009).
  • Formation of Benzodiazocine Ring Systems : Novel synthesis methods have been established for creating complex ring systems like pyrrolo[2,1-c][1,4]benzodiazocines, starting from compounds like 1H-pyrrole-2-carbaldehyde (Koriatopoulou et al., 2008).

Biological and Medicinal Applications

  • Antitumor Compounds : Compounds structurally similar to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde have been isolated from natural sources like Taiwanofungus camphoratus, showing potential antitumor activity (Jia et al., 2015).

Material Science and Molecular Engineering

  • Construction of Poly-heterocyclic Compounds : A conversion method for carbohydrates into N-substituted pyrrole-2-carbaldehydes has been developed, enabling the creation of pyrrole-fused poly-heterocyclic compounds with potential applications in drugs and materials science (Adhikary et al., 2015).

  • Synthesis of Benzimidazoles : The condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes has led to the synthesis of pyrrole-benzimidazole ensembles, useful in various applications including fluorescence (Trofimov et al., 2009).

  • Pyrazole Alkaloids Discovery : Unique pyrazole-alkaloids with pyrrole rings, like those derived from watermelon seeds, have been discovered, showing potential for melanogenesis inhibition (Kikuchi et al., 2015).

Conformational and Interaction Studies

  • NMR Spectroscopy and Molecular Conformation : Detailed NMR spectroscopic studies have been conducted on isomers of pyrrole-2-carbaldehyde oxime, revealing insights into molecular conformation and intramolecular interactions (Afonin et al., 2010).

properties

IUPAC Name

1-(2-methoxyethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMSSGQDMWPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589891
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

573720-38-4
Record name 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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